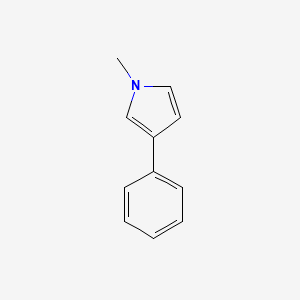
1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C12H14N2OS. It is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a thiophene ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with Thiophene: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Isobutyl Group: This step involves alkylation, where the pyrazole ring is treated with an isobutyl halide in the presence of a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Condensation: It can participate in condensation reactions to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde: This compound differs in the position of the aldehyde group, which can lead to differences in reactivity and biological activity.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid:
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole: The bromomethyl group introduces additional reactivity, making this compound useful for further functionalization.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)6-14-11(7-15)5-12(13-14)10-3-4-16-8-10/h3-5,7-9H,6H2,1-2H3 |
InChI Key |
QQOZTAZQDWMFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


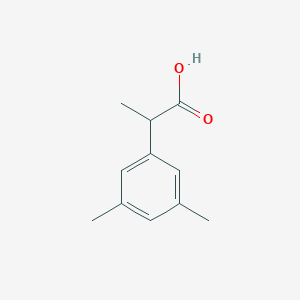
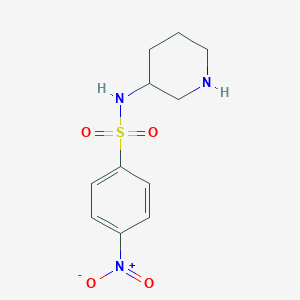
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
![N-(Thietan-3-yl)benzo[d]thiazol-6-amine](/img/structure/B13322552.png)
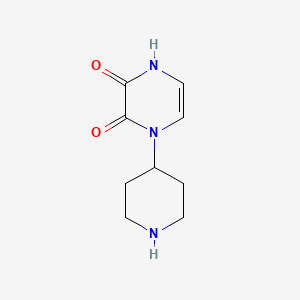
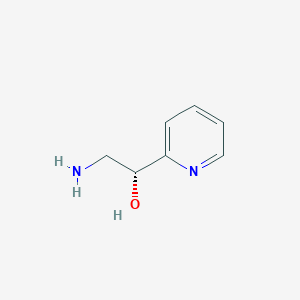
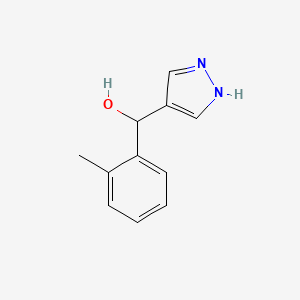
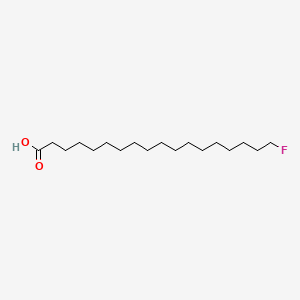
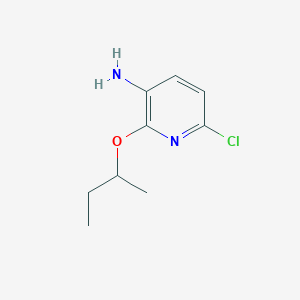
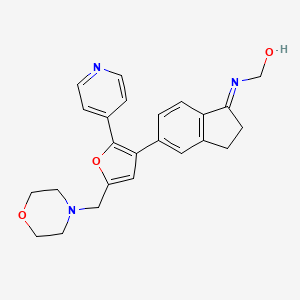

![6-Methoxy-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13322608.png)
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
